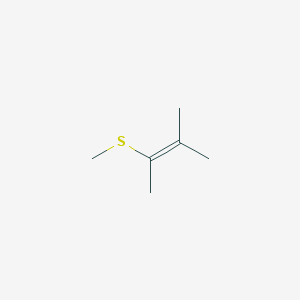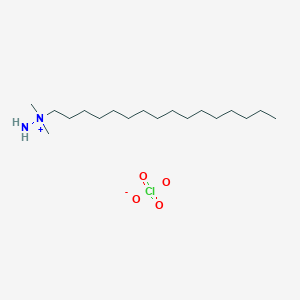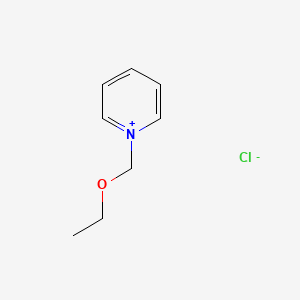![molecular formula C12H14N2O2 B14707841 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione CAS No. 20662-47-9](/img/structure/B14707841.png)
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are often used in medicinal chemistry for their cytotoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexa-2,5-diene-1,4-dione as the core structure.
Aziridine Introduction: The aziridine groups are introduced through a nucleophilic substitution reaction. This involves reacting cyclohexa-2,5-diene-1,4-dione with (2R)-2-methylaziridine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is maintained at around 0-5°C to control the reactivity of aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Leads to the formation of aziridine-substituted derivatives.
Scientific Research Applications
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Cancer Research: The compound has shown potential as an antiproliferative agent, exhibiting cytotoxic activity against various cancer cell lines.
Medicinal Chemistry: It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used to study the mechanisms of cell death, including apoptosis and necrosis.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione involves several pathways:
Cytotoxicity: The compound induces cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.
Enzyme Inhibition: The compound inhibits key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione: Another quinone derivative with similar cytotoxic properties.
2,5-bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione: Known for its antiproliferative activity.
2,5-dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Exhibits prominent cytotoxicity against human tumor cell lines.
Uniqueness
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific aziridine groups, which enhance its reactivity and cytotoxicity
Properties
CAS No. |
20662-47-9 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8H,5-6H2,1-2H3/t7-,8-,13?,14?/m1/s1 |
InChI Key |
JVACXZNHLRSLFZ-PTXFUZPWSA-N |
Isomeric SMILES |
C[C@@H]1CN1C2=CC(=O)C(=CC2=O)N3C[C@H]3C |
Canonical SMILES |
CC1CN1C2=CC(=O)C(=CC2=O)N3CC3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5-Triazabicyclo[4.2.0]octa-3,5,7-triene](/img/structure/B14707760.png)

![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
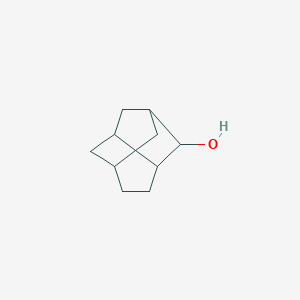
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
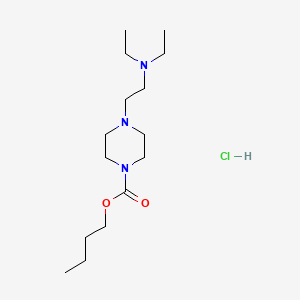
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
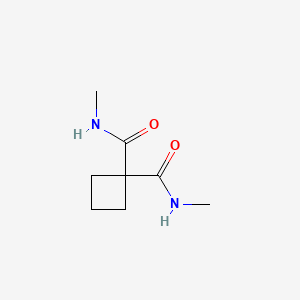


![Spiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14707829.png)
